(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with an imidazole ring, a piperazine linker, and a 4-chlorophenyl methanone group. The presence of the imidazole moiety may confer pH-dependent solubility or metal-binding properties, while the chlorophenyl group could enhance lipophilicity and membrane permeability. Structural analogs and computational modeling (e.g., using tools from the CCP4 suite for crystallographic analysis ) may offer indirect insights into its behavior.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-14(2-4-15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEIGEFRSSIAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Features
The compound features multiple heterocycles, including:
- Imidazole ring
- Pyridazine ring
- Piperazine moiety
- Chlorophenyl group
These structural components suggest diverse pharmacological properties, making it a candidate for various therapeutic applications.
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN6O |
| Molecular Weight | 368.8 g/mol |
| CAS Number | 1705503-01-0 |
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of imidazole and pyridazine rings enhances its binding affinity and selectivity, which is crucial for its pharmacological efficacy.
Predicted Biological Activities
In silico predictions using structure-activity relationship (SAR) models indicate that compounds with similar structures may exhibit:
- Anticancer activity : Potentially through modulation of cell signaling pathways.
- Antimicrobial properties : Effective against various bacterial strains.
- Anti-inflammatory effects : May inhibit inflammatory mediators.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of similar compounds exhibit significant cytotoxicity against cancer cell lines such as HCT-116 and PC-3. The MTT assay revealed IC50 values indicating effective proliferation inhibition .
- Antimicrobial Properties : A study demonstrated that compounds with similar structural features displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine significantly enhanced this activity.
- Anti-inflammatory Effects : Research indicated that certain derivatives exhibited strong anti-inflammatory activities comparable to standard drugs like indomethacin, suggesting potential therapeutic applications in inflammatory diseases .
Synthesis Approaches
The synthesis of this compound can be achieved through various methodologies, including:
- Microwave-assisted synthesis : This eco-friendly approach improves yield and reduces reaction time.
Synthetic Route Example
A typical synthetic route may involve:
- Formation of the piperazine derivative.
- Coupling with the chlorophenyl group.
- Introduction of the imidazole and pyridazine rings via cyclization reactions.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Imidazole & Piperazine | Anticancer |
| 2-Methylpyridine | Pyridine Ring | Antimicrobial |
| Furanocoumarins | Furan Ring | Antioxidant |
This comparison underscores how variations in substituents and ring structures can influence biological activity, emphasizing the potential applications of the target compound in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Structural Diversity: The target compound’s pyridazine-imidazole core distinguishes it from pyrimidine-triazole (w3) and pyridazinone analogs. The 4-chlorophenyl group in the target may enhance metabolic stability compared to the 4-methylphenyl group in the pyridazinone derivative .
Synthetic Routes :
- Compound w3 was synthesized via coupling reactions in isopropyl alcohol with HCl/dioxane , suggesting that similar conditions could apply to the target compound. However, the imidazole substitution on pyridazine may require specialized reagents or catalysts.
Biological Activity: The pyridazinone derivative exhibited anti-inflammatory activity, likely mediated through macrophage modulation . The target compound’s imidazole moiety could target histamine receptors or metalloenzymes, but experimental validation is lacking.
Research Findings and Gaps
- The imidazole ring (pKa ~6.95) may confer pH-dependent solubility, a feature absent in the triazole-containing w3 compound .
- Therapeutic Potential: While the pyridazinone derivative showed anti-inflammatory activity, the target’s structural features align more closely with kinase inhibitors (e.g., JAK/STAT pathways) or serotonin receptor modulators, based on piperazine-containing drugs like aripiprazole.
- Unresolved Questions: No crystallographic data or binding assays for the target compound are available. Molecular docking studies using CCP4 tools could predict target engagement. Comparative metabolic stability and toxicity profiles remain uncharacterized.
Q & A
Q. What are the key synthetic routes for preparing (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone?
- Methodological Answer : The synthesis involves multi-step reactions, including heterocycle formation (imidazole/pyridazine), piperazine coupling, and final functionalization. Critical steps include:
- Imidazole ring synthesis : Condensation of glyoxal with ammonia/formaldehyde derivatives under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Nucleophilic substitution : Coupling of the pyridazine-piperazine intermediate with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 7.2–8.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the calculated mass (e.g., [M+H] at m/z 436.8) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Preliminary studies highlight:
- 5-HT receptor antagonism : Radioligand binding assays (IC ~50 nM) using HEK-293 cells expressing human 5-HT receptors, suggesting potential CNS applications .
- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli (MIC values: 16–32 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Replace DCM with THF for better solubility of intermediates, reducing side-product formation .
- Catalysis : Use Pd(OAc)/Xantphos in Suzuki-Miyaura coupling for pyridazine functionalization (yield increase from 60% to 85%) .
- Temperature control : Microwave-assisted synthesis (100°C, 30 min) for imidazole ring closure, minimizing degradation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate receptor binding protocols using reference antagonists (e.g., SB-258585 for 5-HT) to ensure consistency .
- Orthogonal assays : Complement MIC data with broth microdilution and time-kill curves to confirm antimicrobial efficacy .
- Statistical analysis : Apply ANOVA to assess inter-laboratory variability in IC measurements .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Isosteric replacements : Substitute the 4-chlorophenyl group with 4-fluorophenyl or pyridyl moieties to evaluate electronic effects on receptor binding .
- Pharmacophore modeling : Generate 3D QSAR models (e.g., CoMFA) using alignment of active/inactive analogs .
- Metabolic stability : Compare half-life in human liver microsomes (HLM) after modifying the piperazine linker .
Q. What advanced analytical methods are employed to detect degradation products?
- Methodological Answer :
- LC-HRMS : Identify hydrolytic degradation (e.g., cleavage of the methanone group) using a Q-TOF mass spectrometer in positive ion mode .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions, followed by UPLC-PDA analysis .
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow chemistry : Implement microreactors for imidazole formation to enhance reproducibility and safety .
- Quality control : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to 5-HT receptors (PDB: 4XNR) using AutoDock Vina to identify key residues (e.g., Trp100, Asp106) .
- Cellular assays : Measure cAMP inhibition in SH-SY5Y cells post-treatment to confirm functional antagonism .
Q. How to design stability studies for long-term storage?
- Methodological Answer :
- ICH guidelines : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months, analyzing purity monthly via HPLC .
- Lyophilization : Assess stability in lyophilized vs. solution forms (e.g., DMSO) using accelerated stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
